4-(2,4-dimethylbenzyl)-N-(3-nitrobenzylidene)piperazin-1-amine
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Overview
Description
N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-nitrophenyl methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction where 2,4-dimethylbenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.
Introduction of the Methanimine Group: The resulting compound is then reacted with 3-nitrobenzaldehyde under acidic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the 2,4-dimethylphenyl group.
Reduction: The nitro group in the 3-nitrophenyl moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Products may include various oxidized derivatives of the piperazine ring or the phenyl groups.
Reduction: The major product would be the corresponding amine derivative of the original nitro compound.
Substitution: Substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a central nervous system agent due to the piperazine moiety.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The exact mechanism of action for N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: This compound also features a piperazine ring and a dimethylphenyl group but differs in its triazine core.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: Another similar compound with a piperazine ring and a methoxyphenyl group.
Uniqueness
N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. Its nitrophenyl group, in particular, could lead to unique interactions in biological systems or specific reactivity in chemical processes.
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H24N4O2/c1-16-6-7-19(17(2)12-16)15-22-8-10-23(11-9-22)21-14-18-4-3-5-20(13-18)24(25)26/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI Key |
UEOWIYVGOTXFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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